1,2-Bis(4-fluorophenyl)-2-hydroxyethanone
Overview
Description
1,2-Bis(4-fluorophenyl)-2-hydroxyethanone is an organic compound characterized by the presence of two 4-fluorophenyl groups attached to a hydroxyethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with a suitable ketone under basic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Formation of 1,2-Bis(4-fluorophenyl)-2-oxoethanone or corresponding carboxylic acids.
Reduction: Formation of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Bis(4-fluorophenyl)-2-hydroxyethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
1,2-Bis(4-chlorophenyl)-2-hydroxyethanone: Similar structure but with chlorine atoms instead of fluorine.
1,2-Bis(4-bromophenyl)-2-hydroxyethanone: Bromine atoms replace the fluorine atoms.
1,2-Bis(4-methylphenyl)-2-hydroxyethanone: Methyl groups instead of fluorine atoms.
Uniqueness: 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the lipophilicity and metabolic stability of organic compounds, making this compound particularly interesting for pharmaceutical research.
Properties
IUPAC Name |
1,2-bis(4-fluorophenyl)-2-hydroxyethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZHWXAFILGMSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)C2=CC=C(C=C2)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968142 | |
Record name | 1,2-Bis(4-fluorophenyl)-2-hydroxyethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53458-16-5 | |
Record name | 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53458-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Bis(4-fluorophenyl)-2-hydroxyethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053458165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Bis(4-fluorophenyl)-2-hydroxyethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-bis(4-fluorophenyl)-2-hydroxyethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.224 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the MDI-β-CD-modified COF@SiO2 core–shell composite a promising chiral stationary phase for separating the enantiomers of 1,2-bis(4-fluorophenyl)-2-hydroxyethanone?
A1: The MDI-β-CD-modified COF@SiO2 core-shell composite offers several advantages as a CSP. [] Firstly, the covalent organic framework (COF) provides high porosity and regular pore sizes, ideal for chromatographic separation. [] Secondly, the β-cyclodextrin (β-CD) modification introduces chiral selectivity, enabling the separation of enantiomers like this compound. [] Thirdly, the core-shell structure with SiO2 improves the mechanical stability and column efficiency, resulting in lower backpressure and better reproducibility. [] The research demonstrates its superior performance compared to commercial columns and highlights its potential for broader applications in enantioseparation. []
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